2-[(3,4-dimethylphenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one
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Overview
Description
2-[(3,4-dimethylphenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one is a complex organic compound that features a thiazole ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethylphenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one typically involves the condensation of 3,4-dimethylaniline with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, followed by their condensation under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethylphenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3,4-dimethylphenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethylphenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-dimethylphenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one: shares structural similarities with other thiazole and indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined thiazole and indole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(3,4-dimethylanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-10-7-8-12(9-11(10)2)20-19-22-18(24)16(25-19)15-13-5-3-4-6-14(13)21-17(15)23/h3-9,24H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKKHWATCLKWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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